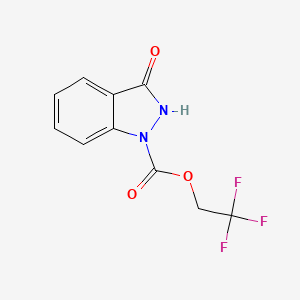

2,2,2-Trifluoroethyl 3-oxo-2H-indazole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,2,2-Trifluoroethyl 3-oxo-2H-indazole-1-carboxylate” is a chemical compound with the molecular formula C10H7F3N2O3 . It is commonly found in compounds with diverse biological activities .

Synthesis Analysis

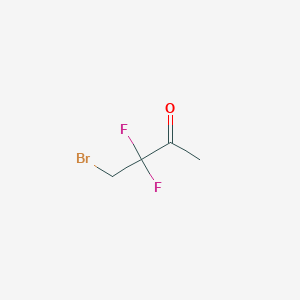

The synthesis of 2H-indazoles, such as “2,2,2-Trifluoroethyl 3-oxo-2H-indazole-1-carboxylate”, can be achieved using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide . Another method involves a palladium catalyzed arylation .Molecular Structure Analysis

The molecular structure of “2,2,2-Trifluoroethyl 3-oxo-2H-indazole-1-carboxylate” includes a 2H-indazole core, which is a very important scaffold in medicinal chemistry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2,2,2-Trifluoroethyl 3-oxo-2H-indazole-1-carboxylate” include the formation of C-N and N-N bonds . The catalyst plays a key role in these reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 260.17 .Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

- H-phosphonate Synthesis : EN300-26978973 serves as a precursor for the synthesis of H-phosphonates. Researchers have developed a microwave-assisted method to produce dialkyl and cyclic H-phosphonates using this compound. The method involves alcoholysis under non-inert and additive-free conditions, resulting in efficient access to diverse H-phosphonate derivatives .

Materials Science and Catalysis

- Functional Solvents : EN300-26978973 has been explored as a multifunctional solvent molecule. Researchers designed a non-flammable fluorosulfonic acid salt electrolyte using this compound. This electrolyte demonstrates promise in high-voltage lithium-ion batteries, potentially enhancing energy density .

Chemical Biology and Drug Discovery

- Bisphosphonate Analogues : EN300-26978973 shares structural similarities with bisphosphonates. These compounds are used clinically to treat bone disorders such as osteoporosis. While EN300-26978973 itself is not a bisphosphonate, its derivatives may find applications in bone-targeted therapies .

Analytical Chemistry and Electrochemistry

- Additive Behavior in Lithium-Ion Batteries : Researchers have investigated the behavior of EN300-26978973 as an additive in lithium-ion batteries. Specifically, its decomposition behavior at high voltages was studied. Understanding such interactions is crucial for optimizing battery performance and safety .

Agrochemicals and Eco-Agriculture

- Eco-Friendly Pesticides : Although not directly studied for this purpose, compounds with similar structures have been explored in eco-agriculture. EN300-26978973 derivatives could potentially serve as building blocks for environmentally friendly pesticides or herbicides .

Pharmaceutical Intermediates and Fine Chemicals

- Synthetic Intermediates : EN300-26978973 can be used as an intermediate in the synthesis of other compounds. Its unique trifluoroethyl group provides synthetic versatility, allowing access to diverse chemical entities .

Safety And Hazards

The safety data sheet for this compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl 3-oxo-2H-indazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O3/c11-10(12,13)5-18-9(17)15-7-4-2-1-3-6(7)8(16)14-15/h1-4H,5H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHDNBDMCRMWNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN2C(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroethyl 3-oxo-2H-indazole-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2588154.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2588158.png)

![2-chloro-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B2588160.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2588161.png)

![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2588165.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2588169.png)